An In-depth Technical Guide to 1-Chloropinacolone
An In-depth Technical Guide to 1-Chloropinacolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Chloropinacolone (CAS No. 13547-70-1), an important intermediate in the pharmaceutical and agrochemical industries.
Core Chemical Properties
1-Chloropinacolone, also known as 1-chloro-3,3-dimethyl-2-butanone, is a clear, slightly yellow liquid.[1] It is a chlorinated ketone that serves as a versatile building block in organic synthesis.[2][3]
Table 1: Physicochemical Properties of 1-Chloropinacolone
| Property | Value | Source(s) |
| CAS Number | 13547-70-1 | [1][2] |
| Molecular Formula | C6H11ClO | [1][2] |
| Molecular Weight | 134.6 g/mol | [1][4] |
| Appearance | Clear, light yellow liquid | [1][5] |
| Melting Point | -13 °C (lit.) | [1][6] |
| Boiling Point | 170-173 °C (lit.) | [1][6] |
| Density | 1.025 g/mL at 25 °C (lit.) | [1][6] |
| Refractive Index | n20/D 1.442 (lit.) | [1][6] |
| Flash Point | 153 °F (67.2 °C) | [7] |
| Water Solubility | Not miscible / Slightly soluble | [1][2][5] |
| Vapor Pressure | 1.39 mmHg at 25°C | [8] |
| EINECS Number | 236-920-6 | [2] |
| InChI Key | ULSAJQMHTGKPIY-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Chloropinacolone. Various spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound.[9] This data is essential for confirming the structure and purity of the compound after synthesis.
Experimental Protocols
3.1. Synthesis of 1-Chloropinacolone
1-Chloropinacolone is primarily synthesized through the direct chlorination of pinacolone (B1678379).[10] Due to the activating effect of the carbonyl group, the α-hydrogen is readily substituted by chlorine.[10] A common industrial method is the low-temperature solvent method.[10]
Method: Low-Temperature Solvent Chlorination [10][11]
-
Preparation: A solution of pinacolone in methanol (B129727) is prepared. The mass ratio of pinacolone to methanol is typically between 0.8:2 and 1.2:2.[11]
-
Cooling: The pinacolone-methanol solution is added to a reaction kettle equipped with a stirring and cooling system. The temperature of the solution is reduced to below 0 °C.[11]
-
Chlorination: Chlorine gas (Cl2) is introduced into the cooled solution.[10][11] To control the reaction and minimize the formation of byproducts like 2-Chloropinacolone, the pinacolone solution is circulated from the kettle through a pipeline where chlorine gas is added.[10][11] The reaction is exothermic, and external cooling is required to maintain the low temperature.[10]
-
Reaction Completion: The circulation and chlorination are continued until the reaction is complete, which can be monitored by techniques like gas chromatography.[10]
-
Work-up: The resulting reaction mother liquor is heated to remove the methanol solvent.[11] The desolvated liquid is then cooled to yield 1-Chloropinacolone.[11]
-
Purification: The crude product is subjected to vacuum distillation to obtain high-purity 1-Chloropinacolone.[10]
3.2. Analytical Methods
Gas Chromatography (GC): GC is used to analyze the reaction product and determine the purity of 1-Chloropinacolone.[10] It is particularly useful for quantifying the presence of isomers like 2-Chloro Pinacolone, which has a boiling point very close to that of 1-Chloropinacolone, making separation by distillation challenging.[10]
High-Performance Liquid Chromatography (HPLC): 1-Chloropinacolone can also be analyzed by reverse-phase HPLC.[12]
-
Column: Newcrom R1[12]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid (or formic acid for Mass-Spec compatibility).[12]
Reactivity, Applications, and Stability
4.1. Reactivity and Stability
1-Chloropinacolone is stable at room temperature in closed containers under normal storage and handling conditions.[2][5] It is incompatible with strong oxidizing agents and amines.[13][14] When heated, it may form explosive mixtures with air.[5] Hazardous decomposition products include hydrogen chloride and carbon monoxide.[5]
4.2. Applications in Drug Development and Agrochemicals
The primary application of 1-Chloropinacolone is as a key intermediate in the synthesis of triazole compounds.[1][6] These triazole derivatives exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and antituberculous properties.[1][15] This makes 1-Chloropinacolone a valuable precursor in the development of new pharmaceuticals and pesticides.[10][11] It is also used as a reactant in the asymmetric reduction of borane.[16]
Safety and Handling
1-Chloropinacolone is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[13][14] It causes skin and serious eye irritation and may cause respiratory irritation.[5][13] It is also a lachrymator.[5][13]
-
Handling: Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[13][17] Wear suitable protective clothing, gloves, and eye/face protection.[2][17] Avoid breathing mist, vapors, or spray.[13] Wash hands and any exposed skin thoroughly after handling.[14][17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][8] Keep the container tightly closed.[5][13] It should be kept away from heat, sparks, open flames, and other sources of ignition.[5][8] Storage under an inert atmosphere at 2-8°C is recommended.[2]
Conclusion
1-Chloropinacolone is a critical chemical intermediate with well-defined properties. Its synthesis, while straightforward, requires careful control to minimize byproduct formation. Its primary utility lies in its role as a precursor to biologically active triazole compounds, making it a compound of significant interest to researchers in drug discovery and agrochemical development. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is mandatory.
References
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- 2. guidechem.com [guidechem.com]
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- 4. Synthesis routes of 1-Chloropinacolone [benchchem.com]
- 5. 1-Chloropinacolone(13547-70-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1-Chloropinacolone CAS#: 13547-70-1 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
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- 9. 1-Chloropinacolone(13547-70-1) 1H NMR spectrum [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. CN113087604A - Production process of chloropinacolone - Google Patents [patents.google.com]
- 12. 1-Chloro-3,3-dimethyl-butan-2-one | SIELC Technologies [sielc.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
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- 17. 1-Chloropinacolone - Safety Data Sheet [chemicalbook.com]
